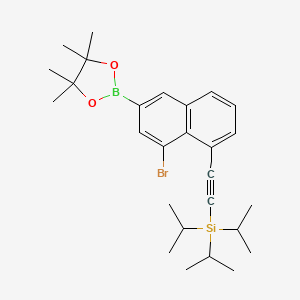
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: is a complex organic compound that features a combination of bromine, boron, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and silicon sites.
Reduction: Reduction reactions may target the bromine atom, converting it to a less reactive form.
Substitution: The compound is prone to substitution reactions, especially at the bromine and boron sites, where nucleophiles can replace these atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an aminated compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for constructing complex molecular architectures. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may serve as intermediates in the synthesis of biologically active molecules. These derivatives can be used in drug discovery and development processes.
Industry: In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key building block in material science.
Mechanism of Action
The mechanism of action of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its role as a reagent in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a key pathway, where the compound acts as a boronic acid derivative. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .
Comparison with Similar Compounds
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boron and bromine functionalities and is used in similar cross-coupling reactions.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: The uniqueness of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane lies in its combination of bromine, boron, and silicon atoms, which provides a versatile platform for various chemical transformations. Its structure allows for multiple functionalization opportunities, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C27H38BBrO2Si |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
2-[8-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H38BBrO2Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(17-24(29)25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20H,1-10H3 |
InChI Key |
DKGVUUOOBIJMDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















